Triethyl 2-phosphonopropionate
Overview
Description
Triethyl 2-phosphonopropionate, also known as this compound, is a useful research compound. Its molecular formula is C9H19O5P and its molecular weight is 238.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Crinipellin B : It has been used in the formal synthesis of crinipellin B, utilizing a novel version of the arene-alkene meta-photocycloaddition reaction (Wender & Dore, 1998).
Antiproliferative Effects : Synthesized derivatives of triethyl 2-phosphonopropionate showed antiproliferative effects against various cancer cells, including human breast cancer cells and HL-60 human promyelocytic leukemia cells (Goldeman & Nasulewicz-Goldeman, 2015).
Dienophile in Asymmetric Reactions : It's utilized as a dienophile in substrate-controlled asymmetric Diels-Alder reactions (Murray et al., 1999).
Inhibition of Metabotropic Excitatory Amino Acid Receptors : In vivo administration of 2-amino-3-phosphonopropionic acid, a related compound, selectively inhibits these receptors in neonatal rat brain slices (Schoepp & Johnson, 1991).
Optically Active Synthesis : It reacts with optically active styrene oxide to yield 2-phenyl-1-methylcyclopropanecarboxylate in an optically active form (Tömösközi, 1966).
Inhibitors of Protein Geranylgeranylation : Phosphonopropionates synthesized from it showed potential as inhibitors disrupting Rab11A prenylation in human cervical carcinoma cells (Kusy et al., 2021).
Ionic Liquids for CO2 Capture : Triethyl(octyl)phosphonium ionic liquids, related to this compound, can capture CO2 and form carbamate, showing potential for carbon capture technologies (Bonilla et al., 2019).
Michaelis-Arbusov Reactivity : Triethyl phosphite, a related compound, demonstrates significant reactivity in Michaelis-Arbusov reactions (Taira & Gorenstein, 1984).
Substituent Effects in Phosphonation : It's involved in the phosphonation of β-chloropropyl aryl ketones, yielding various phosphonates (Yu et al., 1997).
Inhibitor of Excitatory Amino Acid Receptors : L-2-amino-3-phosphonopropionic acid, a stereoselective inhibitor, shows little affinity for ionotropic receptors (Schoepp et al., 1990).
Effects on Central Neurons : Phosphonic amino acids, including DL-2-amino-3-phosphonopropionic, affect central neurons (Bioulac et al., 1977).
Synthesis of Fluorinated Derivatives : It can be used to synthesize triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate (Marma et al., 2005).
Corrosion Inhibition : Its derivatives, like 3-phosphonopropionic acid, show potential as corrosion inhibitors for stainless steel (Gopi et al., 2002).
Synthesis of Heterocycles : It's used in synthesizing phosphonobarbiturates and other phosphorus-containing heterocycles (Allakhverdieva et al., 2020).
Catalysis in Amino Acid Derivative Synthesis : Used in the one-pot synthesis of 2-amino-4H-chromen-4-yl phosphonate derivatives (Murthy et al., 2010).
Metabolism in Mammals : The metabolism of 2-amino-3-phosphonopropionic acid in mammals, including rats, involves transamination reactions (Horigane et al., 1979).
Neuroprotective Effects in Ischemia : AP-3, a metabotropic glutamate receptor antagonist, has been shown to protect hippocampal cells and attenuate increased locomotor activity (Maginn et al., 1995).
Enhancing Grain Yield : Post-anthesis ethephon application in spring barley cultivars increases grain yield by altering grain-filling processes (Ma & Smith, 1992).
Distribution in Human Tissues : Ciliatine and phosphonoalanine, related compounds, are found in human tissues without free phosphonic acid detected (Sa & Tanaeva, 1989).
Mechanism of Action
Target of Action
Triethyl 2-phosphonopropionate is a Wittig-Horner reagent . It primarily targets a wide variety of aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a condensation reaction . This interaction results in the formation of acrylates , which are a type of carboxylate ester.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in intramolecular conjugate addition for the synthesis of floresolide B . It also participates in the enantioselective synthesis of spiroindane di-methyl acetic acid and in stereoselective intramolecular Diels-Alder reactions . These reactions have downstream effects on various biochemical processes, including the synthesis of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (143-144 °c/12 mmhg) and density (1.111 g/mL at 25 °C) can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to form acrylates . Acrylates are versatile compounds used in the production of polymers with a wide range of applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is miscible with chloroform and methanol , suggesting that its solubility can affect its action. Furthermore, it should be kept away from heat, sparks, open flames, and hot surfaces , indicating that its reactivity and stability can be affected by the surrounding temperature and presence of ignition sources.
Safety and Hazards
Triethyl 2-phosphonopropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Based on the current information, Triethyl 2-phosphonopropionate is primarily used in chemical reactions for the synthesis of various compounds. Its future directions could include further exploration of its use in other chemical reactions and potential applications in different fields of chemistry .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-66-9 | |
Record name | Triethyl 2-phosphonopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications does Triethyl 2-phosphonopropionate have, and how does its structure facilitate these applications?
A1: this compound is widely employed in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated esters. [, , ] The presence of the phosphonate group adjacent to the ester group allows for deprotonation, generating a nucleophilic species. This nucleophile reacts with aldehydes, ultimately forming a carbon-carbon double bond through a Wittig-like olefination mechanism. [, ]
Q2: What factors influence the stereoselectivity of reactions using this compound?
A2: The E/Z selectivity in HWE reactions using this compound is influenced by several factors, including the choice of base and solvent. For instance, utilizing lithium tert-butoxide as the base and hexane as the solvent significantly favors the formation of the E-isomer, particularly for α-methyl-α,β-unsaturated esters. [] This selectivity is crucial when synthesizing compounds like insect pheromones, where specific isomers are often required. []
Q3: Beyond HWE reactions, are there other applications of this compound in organic synthesis?
A3: Yes, this compound has proven valuable in constructing various heterocyclic systems. One notable example is its reaction with conjugated azoalkenes, leading to the formation of 3-diethylphosphono-2,3-dihydro-3,5-dimethyl-4-alkoxycarbonyl-1-aminopyrrol-2-ones. [] This highlights the versatility of this compound beyond simple olefination reactions.
Q4: Can you provide an example where this compound contributes to the synthesis of biologically relevant molecules?
A4: In the pursuit of novel antiviral agents, researchers have employed this compound to synthesize 3′, 4′‐doubly branched carbocyclic nucleosides. [, ] The compound facilitates the introduction of a methyl group at the 3′-position via a HWE reaction, showcasing its utility in constructing complex molecules with potential pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.